molecular formula C11H9N5O B12549419 Phenol, 4-(6-amino-9H-purin-9-yl)- CAS No. 143308-63-8

Phenol, 4-(6-amino-9H-purin-9-yl)-

Cat. No.: B12549419
CAS No.: 143308-63-8
M. Wt: 227.22 g/mol
InChI Key: YWNQPCOEIMJNMB-UHFFFAOYSA-N
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Description

Phenol, 4-(6-amino-9H-purin-9-yl)- is a purine derivative characterized by a phenol group attached to the 4-position of the purine ring and an amino group at the 6-position. Purines are biologically critical heterocyclic compounds, forming the backbone of nucleotides and nucleic acids . For instance, Methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate (DZ2002), a derivative of this compound, is a reversible inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH) with demonstrated immunomodulatory properties, including suppression of pro-inflammatory cytokines .

Properties

CAS No.

143308-63-8

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)phenol

InChI

InChI=1S/C11H9N5O/c12-10-9-11(14-5-13-10)16(6-15-9)7-1-3-8(17)4-2-7/h1-6,17H,(H2,12,13,14)

InChI Key

YWNQPCOEIMJNMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C(N=CN=C32)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(6-amino-9H-purin-9-yl)- typically involves the reaction of a purine derivative with a phenol compound. One common method includes the use of pyridine and dicyclohexylcarbodiimide as reagents, with the reaction carried out at elevated temperatures (around 70°C) for several hours . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced purine derivatives.

    Substitution: Halogenated and nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-(6-amino-9H-purin-9-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenol, 4-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting or modifying their function. Additionally, the phenol group can participate in redox reactions, influencing cellular oxidative states .

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison of Purine Derivatives
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activity Synthesis Method (Reference)
Phenol, 4-(6-amino-9H-purin-9-yl)- 4-phenol C11H9N5O 235.22 SAHH inhibition Formimidate cyclization
9-(Tetrahydro-2-furanyl)-9H-purin-6-amine Tetrahydrofuran C9H11N5O 205.22 Not specified Substitution reactions
1-{4-[2-(6-Amino-9H-purin-9-yl)ethoxy]phenyl}ethanone Ethoxyphenyl ethanone C15H15N5O2 297.31 Intermediate for drug design Ether coupling
Methyl 4-(6-amino-9H-purin-9-yl)butanoate Butanoate ester C10H13N5O2 235.24 Prodrug (lab use) Esterification
2-(4-{6-[(4-chlorophenyl)amino]-9H-purin-9-yl}phenyl)ethanol Chlorophenyl ethanol C19H17ClN6O 380.83 Antifungal intermediate Substitution

Pharmacological and Functional Differences

  • SAHH Inhibition: DZ2002, derived from Phenol, 4-(6-amino-9H-purin-9-yl)-, inhibits SAHH, modulating immune responses by reducing pro-inflammatory cytokines . In contrast, 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine lacks documented enzymatic inhibition but may serve as a nucleoside analogue .
  • Antiviral Activity: Compounds like 4-(6-amino-9H-purin-9-yl)butyl triazole derivatives (e.g., PDB ID 3V7R) show antiviral activity against coronaviruses by targeting viral proteases .

Physicochemical Properties

  • Stability: Ester derivatives (e.g., DZ2002) are prone to hydrolysis, necessitating careful formulation , while ether-linked analogues (e.g., 1-{4-[2-(6-Amino-9H-purin-9-yl)ethoxy]phenyl}ethanone) exhibit greater stability .

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